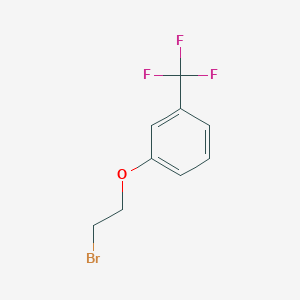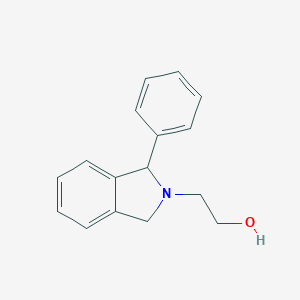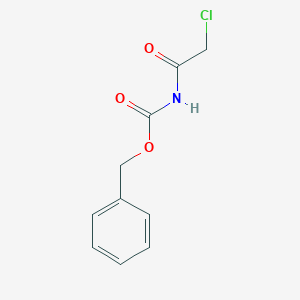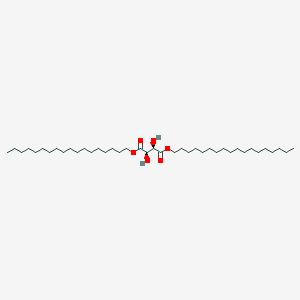
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate, also known as DOD, is a synthetic compound that has been widely used in scientific research. It is a derivative of tartaric acid and is commonly used as a chiral auxiliary in asymmetric synthesis. DOD has also been found to have potential biological activities, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not fully understood. However, it is believed to act as a chiral template in asymmetric synthesis, facilitating the formation of chiral products. In addition, dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate may interact with biological molecules, leading to its potential biological activities.
Effets Biochimiques Et Physiologiques
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have potential biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use in drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate in lab experiments is its effectiveness as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not readily available commercially and must be synthesized in the lab.
Orientations Futures
There are several future directions for research on dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate. One area of interest is its potential use as a drug delivery system. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to be effective in encapsulating drugs and delivering them to target cells. Another area of interest is its potential use as an anticancer agent. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have cytotoxic effects on cancer cells and may be a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action and potential biological activities of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Méthodes De Synthèse
The synthesis of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate involves the reaction of octadecylamine with tartaric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Applications De Recherche Scientifique
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been widely used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been found to be effective in the synthesis of a variety of chiral compounds, including amino acids, alcohols, and epoxides. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has also been investigated for its potential biological activities, including anticancer, antiviral, and antibacterial activities.
Propriétés
Numéro CAS |
17977-66-1 |
|---|---|
Nom du produit |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
Formule moléculaire |
C40H78O6 |
Poids moléculaire |
655 g/mol |
Nom IUPAC |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39(43)37(41)38(42)40(44)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3/t37-,38-/m1/s1 |
Clé InChI |
RYGCHSSZXHQCEJ-XPSQVAKYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
Autres numéros CAS |
17977-66-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



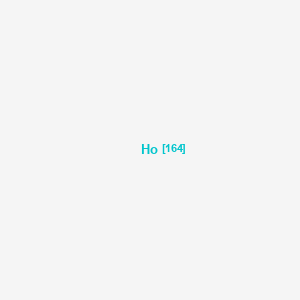
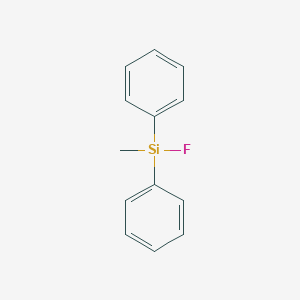
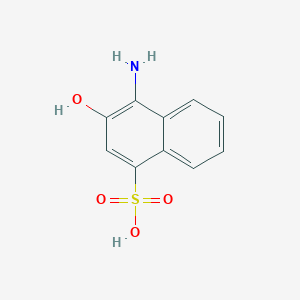
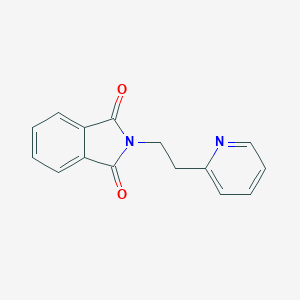
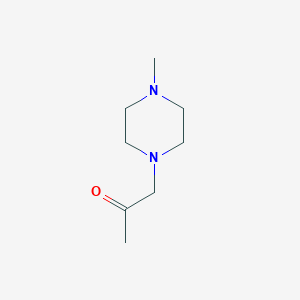
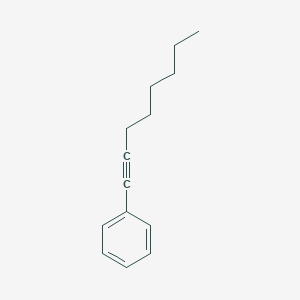
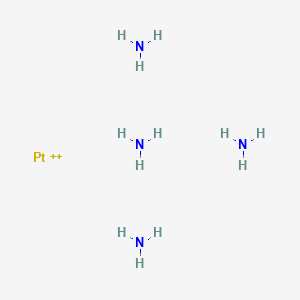
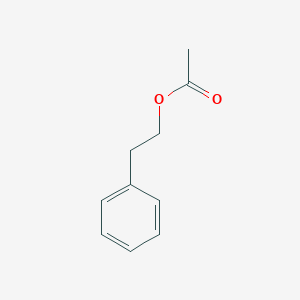
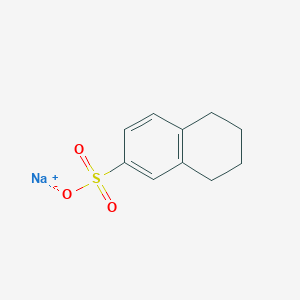
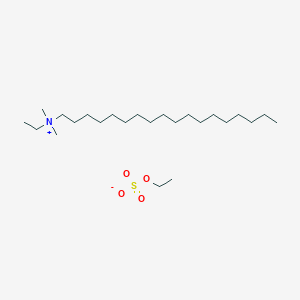
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
